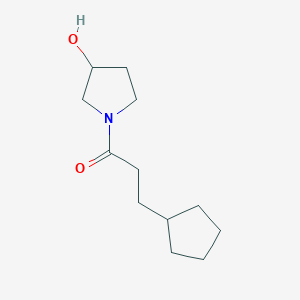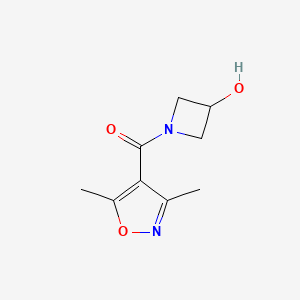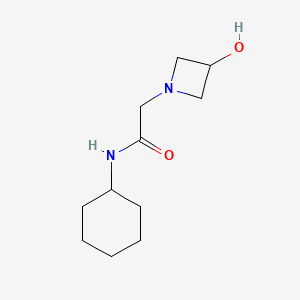
2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one
Descripción general
Descripción
“2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one” is an organic compound that has been of recent interest in scientific research. It contains an azetidine ring, which is a four-membered cyclic lactam . Azetidines are recognized as useful building blocks for the synthesis of a large number of antibiotics used in medicine .
Synthesis Analysis
The synthesis of azetidines often involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .Chemical Reactions Analysis
The chemical reactions involving azetidines are diverse. For instance, the synthesis of 3-pyrrole-substituted 2-azetidinones involves the reaction of carbamate with aq HCl . The Suzuki–Miyaura cross-coupling reaction has also been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .Aplicaciones Científicas De Investigación
Novel NAAA Inhibitors
2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one derivatives have been explored as potent N-Acylethanolamine Acid Amidase (NAAA) inhibitors, presenting a novel approach for the treatment of pain and inflammatory states. By preventing the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory and antinociceptive effects, these inhibitors may offer new therapeutic strategies. The synthesized N-(2-oxoazetidin-3-yl)amides showed good potency and improved physicochemical properties, making them suitable for systemic administration, highlighting the importance of the structural features of 3-aminoazetidin-2-one derivatives for effective NAAA inhibition (Fiasella et al., 2014).
Antibacterial and Antimicrobial Activities
The chemical framework of this compound and its analogs have been incorporated into various compounds, demonstrating significant antibacterial, antimicrobial, antimycobacterial, and cytotoxic activities. These activities suggest their potential application in developing new therapeutic agents against various bacterial infections and diseases. For instance, azetidinone and thiazolidinone moieties linked to the indole nucleus have shown excellent activity against a range of microbial strains, underscoring the versatility of this chemical structure in contributing to the design of compounds with desired biological activities (Saundane & Walmik, 2013).
Anti-inflammatory Applications
Synthesis efforts have also targeted the development of compounds featuring the this compound structure for their anti-inflammatory properties. Research has identified various derivatives that exhibit potent anti-inflammatory activity, some of which may offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by presenting a more favorable safety profile and reduced ulcerogenic potential. This suggests potential applications in the treatment of conditions characterized by inflammation and pain, with ongoing research aimed at optimizing these compounds for greater efficacy and safety (Kalsi et al., 1990).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
This compound interacts with its target, the H3R, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the H3R and activates it, leading to a series of intracellular events .
Biochemical Pathways
Upon activation of the H3R by this compound, there is a decrease in the production of cyclic adenosine monophosphate (cAMP) within the cell . This leads to a decrease in the release of various neurotransmitters, affecting several biochemical pathways and their downstream effects .
Result of Action
The activation of the H3R by this compound leads to a decrease in the release of various neurotransmitters . This can result in a variety of molecular and cellular effects, depending on the specific physiological context. For example, in the central nervous system, this could potentially affect processes such as sleep regulation, cognition, and food intake .
Análisis Bioquímico
Biochemical Properties
2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial as it can modulate the release of neurotransmitters and influence central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with histamine H3 receptors can affect cyclic adenosine monophosphate (cAMP) levels, thereby influencing downstream signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to histamine H3 receptors, acting as a partial agonist . This binding interaction can inhibit or activate various enzymes, leading to changes in gene expression and cellular responses. The proposed binding mode of the compound indicates key interactions similar to those attained by histamine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter release and influence central nervous system activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolic stability and weak activity on these enzymes suggest that it may have a favorable pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, impacting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-13(7-10)8-11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXAYJVRBZRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)





![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)
